molecular formula C7H8O3 B8643679 (1R,5S,6R)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid

(1R,5S,6R)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No. B8643679
M. Wt: 140.14 g/mol
InChI Key: JUIOQBDYJXJVSZ-ZXEDONINSA-N
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Description

(1R,5S,6R)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,5S,6R)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S,6R)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C7H8O3/c8-4-2-1-3-5(4)6(3)7(9)10/h3,5-6H,1-2H2,(H,9,10)/t3-,5-,6+/m0/s1

InChI Key

JUIOQBDYJXJVSZ-ZXEDONINSA-N

Isomeric SMILES

C1CC(=O)[C@@H]2[C@H]1[C@H]2C(=O)O

Canonical SMILES

C1CC(=O)C2C1C2C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 60 g of ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate and 300 ml of 1N sodium hydroxide was stirred at 25°-30° C. After 2.5 hours, concentrated hydrochloric acid was added to adjust the pH to 0.8-1.2. The resulting solution was extracted with ethyl acetate. The extracts were dried over magnesium sulfate, filtered, and concentrated to give 49.1 g (98%) of the crude material. Recrystallization from 100 ml of ethyl acetate gave the title compound, mp 123.5°-128° C.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

(+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid may be prepared by reacting carbethoxymethyl dimethylsulfonium bromide with 2-cyclopenten-1-one in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene to afford ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate. This ester may then be reacted with an aqueous solution of potassium cyanide or sodium cyanide and ammonium carbonate to produce an intermediate hydantoin, (the Bucherer-Bergs reaction), which is then hydrolysed using sodium hydroxide, to afford a diastereomeric mixture of diethyl 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. The desired diastereomer may be obtained by crystallization with oxalic acid. This diastereomer may then be resolved by forming a crystalline salt with (+)-di-p-toluoyl-D-tartaric acid and recovering (-)-diethyl 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate. Hydrolysis of this diester using aqueous sodium hydroxide gives (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid. Alternatively, the ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid may be hydrolysed using sodium hydroxide to give 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid. This acid may then be resolved by forming a crystalline salt with (S)-1-phenylethylamine and recovering (+)-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid. This acid may then be converted into (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid by reaction with an aqueous solution of potassium cyanide or sodium cyanide and ammonium carbonate to produce an intermediate hydantoin (the Bucherer-Bergs reaction) followed by hydrolysis of the hydantoin using sodium hydroxide. This procedure may also be modified by performing the resolution step on the hydantoin rather than on the 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid. In this case, (R)-1-phenylethylamine has been found to be a suitable resolving agent.
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